1-Methanesulfonyl-5-fluorouracil

Description

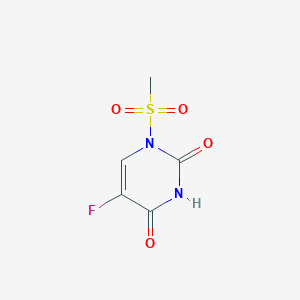

1-Methanesulfonyl-5-fluorouracil is a fluorinated pyrimidine derivative structurally related to 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. The compound features a methanesulfonyl group (-SO₂CH₃) substituted at the N1 position of the uracil ring (Compound 8 in ). This modification aims to enhance stability, bioavailability, or targeted delivery compared to unmodified 5-FU.

Properties

CAS No. |

54391-00-3 |

|---|---|

Molecular Formula |

C5H5FN2O4S |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

5-fluoro-1-methylsulfonylpyrimidine-2,4-dione |

InChI |

InChI=1S/C5H5FN2O4S/c1-13(11,12)8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |

InChI Key |

BLMFZILCTKKUMH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=C(C(=O)NC1=O)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

1-Methanesulfonyl-5-fluorouracil exhibits several pharmacological properties that make it suitable for clinical applications:

- Enhanced Solubility : The methanesulfonyl group improves the solubility of the compound, facilitating better absorption and bioavailability.

- Reduced Toxicity : Compared to conventional 5-FU, this derivative may offer a more favorable toxicity profile, minimizing adverse effects while maintaining therapeutic efficacy.

Oncology

This compound has shown promise in various oncological settings:

- Colorectal Cancer : Studies indicate that formulations containing this compound can be effective against colorectal cancer cells, potentially improving patient outcomes when used in combination with other agents like oxaliplatin or leucovorin .

- Combination Therapies : The compound is being explored in combination with targeted therapies such as anti-epidermal growth factor receptor therapies, which may enhance its effectiveness against resistant cancer types .

Dermatology

In dermatological applications, this compound is primarily utilized for treating skin cancers and precancerous lesions:

- Actinic Keratosis : Clinical trials have demonstrated that topical formulations of this compound effectively reduce actinic keratosis lesions, with a significant decrease in new lesions over time .

- Non-Melanoma Skin Cancers : The compound has been used in total body applications for patients with extensive non-melanoma skin cancers, showing high efficacy in lesion clearance while maintaining minimal systemic absorption .

Case Study 1: Treatment of Extensive Non-Melanoma Skin Cancer

A study reported two patients with extensive non-melanoma skin cancer treated with total body applications of topical 5-fluorouracil cream. Both patients exhibited significant lesion clearance after treatment, with minimal systemic absorption noted. Despite some adverse effects like pain and secondary infections, the overall outcome was positive .

Case Study 2: Colorectal Cancer Treatment Regimen

In a multicenter study involving patients with metastatic colorectal cancer, personalized dosing regimens using this compound demonstrated improved therapeutic outcomes. Patients receiving tailored doses experienced reduced treatment-related toxicities compared to historical data, indicating the potential for enhanced safety profiles with this compound .

Data Table: Comparative Efficacy of Treatments

| Treatment Type | Efficacy Rate (%) | Common Side Effects |

|---|---|---|

| Traditional 5-Fluorouracil | 60 | Nausea, diarrhea, mucositis |

| This compound | 75 | Reduced nausea; minimal systemic effects |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of 5-Fluorouracil

Several 5-FU derivatives and prodrugs have been synthesized to optimize therapeutic efficacy. Key compounds include:

Pharmacokinetic and Efficacy Profiles

This compound vs. Ftorafur (UFT)

- Activation Pathways: Ftorafur is metabolized via soluble enzymes or cytochrome P-450 to release 5-FU. Ftorafur generates 5-FU with a longer apparent elimination half-life (t1/2,β = 5.2–7.2 h) compared to continuous 5-FU infusion (steady-state: 0.6 µM). Data for this compound are lacking but could theoretically offer prolonged exposure.

- Efficacy and Toxicity: Oral UFT (Ftorafur + uracil) achieves comparable 5-FU AUC values to intravenous 5-FU by day 5, with reduced catheter-related complications. Sulfonyl derivatives may localize 5-FU release, minimizing systemic toxicity (e.g., myelosuppression, gastrointestinal damage).

This compound vs. Other Sulfonyl Derivatives

Q & A

Advanced Research Question

- Dose-intensity : Optimal tumor growth inhibition occurs at 50 mg/kg/week (mouse xenografts), exceeding 5-FU’s maximum tolerated dose (30 mg/kg/week).

- Infusion schedules : Continuous IV infusion (120 h) reduces myelosuppression compared to bolus dosing.

- Resistance mechanisms : Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCG2) correlates with reduced efficacy .

What structural modifications enhance the potency of this compound derivatives?

Advanced Research Question

SAR studies reveal:

- N1-substitution : Bulky groups (e.g., benzyl, furanidin) improve TS inhibition but reduce solubility.

- C5-fluorine retention : Essential for base-pairing disruption; replacement with chlorine abolishes activity.

- Sulfonyl group optimization : Trifluoromethanesulfonyl derivatives increase lipophilicity and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.